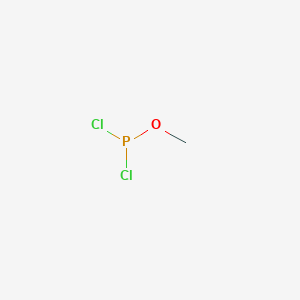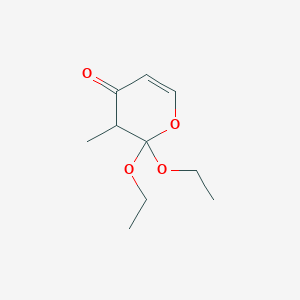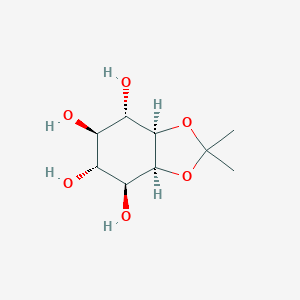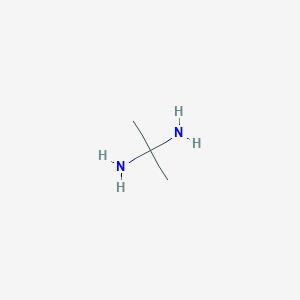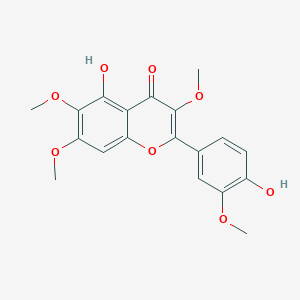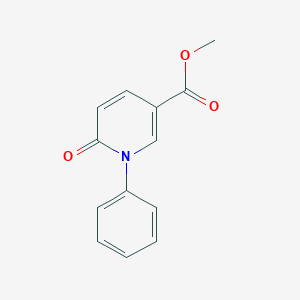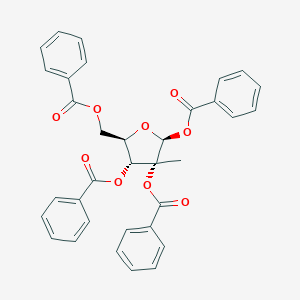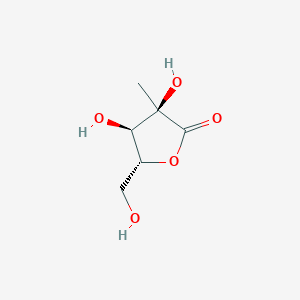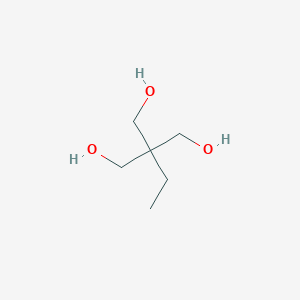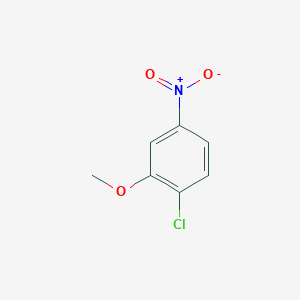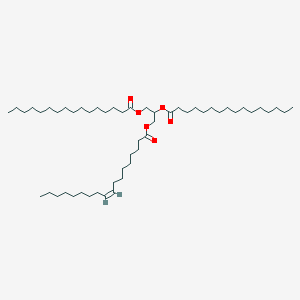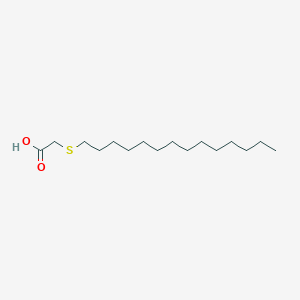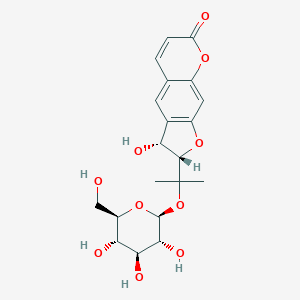
3-(3,5-Difluorophenyl)propan-1-ol
Descripción general
Descripción
3-(3,5-Difluorophenyl)propan-1-ol, also known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPP is a chiral alcohol that belongs to the family of fluorinated organic compounds. It has a molecular formula of C9H10F2O and a molecular weight of 182.17 g/mol.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Difluorophenyl)propan-1-ol is not fully understood, but it is believed to work by inhibiting specific enzymes or receptors in the body. 3-(3,5-Difluorophenyl)propan-1-ol has been shown to have activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and the GABA-A receptor.
Efectos Bioquímicos Y Fisiológicos
3-(3,5-Difluorophenyl)propan-1-ol has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory and antitumor properties, as well as the ability to inhibit the growth of certain bacteria and viruses. 3-(3,5-Difluorophenyl)propan-1-ol has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3,5-Difluorophenyl)propan-1-ol in lab experiments is its relative ease of synthesis and purification. 3-(3,5-Difluorophenyl)propan-1-ol is also stable under a wide range of conditions, making it a useful compound for various applications. However, one of the limitations of using 3-(3,5-Difluorophenyl)propan-1-ol is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(3,5-Difluorophenyl)propan-1-ol. One area of interest is in the development of 3-(3,5-Difluorophenyl)propan-1-ol-based drugs for the treatment of various diseases. Another area of research is in the use of 3-(3,5-Difluorophenyl)propan-1-ol as a building block for the synthesis of other fluorinated organic compounds. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,5-Difluorophenyl)propan-1-ol and its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-(3,5-Difluorophenyl)propan-1-ol has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been in the field of medicinal chemistry, where 3-(3,5-Difluorophenyl)propan-1-ol has shown promise as a potential drug candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
3-(3,5-difluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNBOGNLNGJULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555085 | |
| Record name | 3-(3,5-Difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)propan-1-ol | |
CAS RN |
105219-37-2 | |
| Record name | 3-(3,5-Difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine](/img/structure/B17263.png)
